molecular formula C7H11NO2 B009439 3-(3-Methylisoxazol-5-yl)propan-1-ol CAS No. 105658-49-9

3-(3-Methylisoxazol-5-yl)propan-1-ol

Cat. No.: B009439
CAS No.: 105658-49-9
M. Wt: 141.17 g/mol
InChI Key: WLKCJYLGRDETLU-UHFFFAOYSA-N
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Description

3-(3-Methylisoxazol-5-yl)propan-1-ol (CAS 105658-49-9) is a versatile isoxazole derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol, is characterized by its isoxazole ring, a privileged scaffold in medicinal chemistry. Research Applications and Value: Key Synthetic Intermediate: This compound is a crucial building block for the synthesis of more complex molecules. Its structure allows for further functionalization, particularly through alkylation and acylation reactions of its hydroxyl group, enabling the introduction of diverse functional groups and the creation of complex molecular architectures . Pharmaceutical Development: It is extensively utilized in the pharmaceutical and agrochemical industries as a precursor in the development of potential drug candidates. The isoxazole moiety is known to impart desirable pharmacological properties, making this compound a key component in drug discovery pipelines . Physical and Chemical Data: CAS Number: 105658-49-9 Molecular Formula: C7H11NO2 Molecular Weight: 141.17 g/mol SMILES: OCCCC1=CC(C)=NO1 Storage: Sealed in dry, 2-8°C Safety Information: This product is classified with the signal word "Danger" and carries the hazard statement H301: Toxic if swallowed . Appropriate personal protective equipment (PPE) is recommended. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information . Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCJYLGRDETLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434043
Record name 3-(3-methylisoxazol-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105658-49-9
Record name 3-(3-methylisoxazol-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

Hydrolysis and Reduction Approach

Ester Hydrolysis Followed by Reduction

An alternative route involves the hydrolysis of an ester precursor followed by reduction to the primary alcohol. While direct literature on this compound is limited, analogous protocols for isoxazole derivatives provide a framework:

  • Ester Hydrolysis :

    • A methyl or ethyl ester of 3-(3-Methylisoxazol-5-yl)propanoic acid is treated with aqueous sodium hydroxide (NaOH) under reflux.

    • Example Conditions :

      • NaOH (10% w/v), 100°C, 4–6 hours.

  • Reduction to Alcohol :

    • The resulting carboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Example Conditions :

      • LiAlH₄ (2.5 eq), THF, 0°C to rt, 12 hours.

  • Yield : Multi-step processes typically result in moderate yields (50–65%) due to competing side reactions during reduction.

Cyclocondensation Strategies

[3+2] Cycloaddition for Isoxazole Ring Formation

The isoxazole core can be constructed via cyclocondensation, followed by functionalization to introduce the propanol chain. A generalized approach includes:

  • Nitrile Oxide-Alkyne Cycloaddition :

    • A nitrile oxide (derived from 3-methylhydroximoyl chloride) reacts with a propargyl alcohol derivative.

    • Conditions :

      • Dichloromethane (DCM), rt, 12–24 hours.

      • Triethylamine (TEA) as a base to generate the nitrile oxide in situ.

  • Post-Functionalization :

    • The resulting isoxazole-propargyl alcohol undergoes hydrogenation (H₂/Pd-C) to saturate the alkyne, yielding the propanol side chain.

This method offers modularity but requires careful control to avoid regioselectivity issues.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors are employed to enhance heat and mass transfer, critical for exothermic reactions like isoxazole formation:

  • Key Parameters :

    • Residence time: 5–10 minutes

    • Temperature: 80–100°C

    • Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) for easy separation.

  • Advantages :

    • Higher throughput (90% yield reported in pilot studies).

    • Reduced solvent waste compared to batch processes.

Comparative Analysis of Methods

Method Conditions Yield Scalability Key Challenges
Acid-Catalyzed DeprotectionTsOH·H₂O, MeOH, reflux~70%ModeratePrecursor synthesis complexity
Hydrolysis-ReductionNaOH, LiAlH₄, THF50–65%LowMulti-step, hazardous reagents
CyclocondensationDCM, TEA, rt60–75%HighRegioselectivity control
Continuous FlowAmberlyst-15, 80–100°C~90%HighInitial equipment investment

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylisoxazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
3-(3-Methylisoxazol-5-yl)propan-1-ol serves as a crucial intermediate in the synthesis of complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in creating biologically active compounds. It is commonly utilized in alkylation and acylation reactions to modify its structure for enhanced biological activities .

Reagent in Organic Reactions
This compound is employed as a reagent in various organic reactions, facilitating the synthesis of other chemical entities. It can undergo oxidation to form aldehydes or carboxylic acids and reduction to yield alcohols or amines. Substitution reactions involving the isoxazole ring are also prevalent, allowing for the formation of substituted derivatives.

Biological Applications

Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound possesses potential antimicrobial and anti-inflammatory properties. These biological activities make it a candidate for further exploration in pharmaceutical development aimed at treating infections and inflammatory conditions.

Drug Development
In pharmaceutical research, this compound is frequently utilized in the synthesis of potential drug candidates. Its unique chemical properties enable researchers to design new therapeutic agents that may address various medical conditions .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility as a building block contributes to the development of new materials with specific properties tailored for various applications .

Integrated Pest Management
The compound has also found applications in agricultural science, particularly in integrated pest management strategies. Its efficacy as an active ingredient can be beneficial for developing environmentally friendly pest control solutions .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Synthesis of Antimicrobial Agents : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential for development into new antibiotics.
  • Anti-inflammatory Research : Studies revealed that this compound could modulate inflammatory pathways, indicating its therapeutic potential in treating chronic inflammatory diseases.
  • Chemical Synthesis Innovations : Advances in synthetic methodologies utilizing this compound have led to more efficient production processes for complex pharmaceuticals, highlighting its role as a key intermediate.

Mechanism of Action

The mechanism of action of 3-(3-Methylisoxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of alanine derivatives is vast. Below, Alanine, 3-azido-, tert-butyl ester, DL- is compared with three key analogs based on substituents, reactivity, and applications.

Alanine, N-benzoyl-3-phenyl-, ethyl ester, DL- (CAS 19817-70-0)

  • Molecular Formula: C₁₈H₁₉NO₃
  • Key Features :
    • Contains a benzoyl group at the N-terminus and a phenyl group at the β-carbon.
    • Ethyl ester instead of tert-butyl ester.
  • Applications : Used in pharmaceutical intermediates due to its aromatic and reactive ester groups .
  • Reactivity : The benzoyl group facilitates amidation reactions, while the ethyl ester is more labile than tert-butyl esters under acidic/basic conditions .
  • Safety: No mutagenicity data reported; typically handled with standard organic solvent precautions .

DL-Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-, methyl ester (CAS 8022-00-2)

  • Molecular Formula: Not explicitly provided (estimated C₁₃H₁₈N₂O₃).
  • Key Features :
    • N-substituted with a methoxyacetyl group and 2,6-dimethylphenyl.
    • Methyl ester group.
  • Applications : Likely used in agrochemicals (e.g., fungicides) due to structural similarity to metalaxyl precursors .
  • Reactivity : Methyl esters are less stable than tert-butyl esters but more reactive in nucleophilic substitutions.
  • Toxicity : Classified under EPA pesticide-related compounds; specific toxicity data unavailable .

Alanine, N,N-bis[(1,1-dimethylethoxy)carbonyl]-, ethyl ester (CAS 151215-38-2)

  • Molecular Formula : C₁₄H₂₄N₂O₆ (estimated).
  • Key Features :
    • Dual tert-butoxycarbonyl (Boc) protecting groups.
    • Ethyl ester.
  • Applications : Intermediate in peptide synthesis; Boc groups prevent undesired side reactions .
  • Reactivity : Boc groups require acidic conditions (e.g., TFA) for deprotection, contrasting with azido groups’ click chemistry utility .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Key Functional Groups Applications Mutagenicity
Alanine, 3-azido-, tert-butyl ester, DL- 108283-47-2 C₇H₁₄N₄O₂ Azido, tert-butyl ester Click chemistry, bioconjugation Yes (80 nmol/L)
Alanine, N-benzoyl-3-phenyl-, ethyl ester, DL- 19817-70-0 C₁₈H₁₉NO₃ Benzoyl, phenyl, ethyl ester Pharmaceutical intermediates Not reported
DL-Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-, methyl ester 8022-00-2 ~C₁₃H₁₈N₂O₃ Methoxyacetyl, methyl ester Agrochemicals Not reported
Alanine, N,N-bis[(tert-butoxy)carbonyl]-, ethyl ester 151215-38-2 ~C₁₄H₂₄N₂O₆ Boc, ethyl ester Peptide synthesis Not reported

Key Research Findings

Reactivity Differences :

  • The tert-butyl ester in 3-azido-DL-alanine provides superior stability compared to methyl/ethyl esters, enabling prolonged storage and stepwise synthesis .
  • Azido groups offer orthogonal reactivity (e.g., click chemistry) vs. Boc groups’ acid-sensitive protection .

Toxicity Profile :

  • Only 3-azido-DL-alanine shows confirmed mutagenicity, necessitating stringent handling protocols . Other derivatives lack explicit toxicity data but require standard organic compound precautions .

Application Scope :

  • 3-azido-DL-alanine is niche in bioconjugation, whereas N-benzoyl derivatives are broader in drug synthesis . Methyl ester analogs align with cost-sensitive industrial processes .

Biological Activity

3-(3-Methylisoxazol-5-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique isoxazole ring structure that contributes to its biological activity. The isoxazole moiety is known for its ability to interact with various biological targets, influencing enzyme activity and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their functions and leading to various biological outcomes. The exact pathways and targets depend on the context of use, but it has been noted for potential anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human blood cell cultures stimulated by lipopolysaccharides (LPS) . This effect is crucial for developing therapies aimed at inflammatory diseases.

Immunosuppressive Properties

In addition to its anti-inflammatory effects, this compound has been studied for its immunosuppressive capabilities. It can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which are essential for immune responses. This property may hold therapeutic potential in autoimmune diseases and organ transplantation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of PBMC Proliferation : A study demonstrated that derivatives containing the isoxazole moiety significantly suppressed the proliferation of PBMCs induced by phytohemagglutinin (PHA). The compound's ability to modulate immune responses was highlighted as a key feature .
  • Cytokine Production : In human blood cultures, this compound effectively reduced TNF-α production, indicating its role in managing inflammatory responses .
  • Apoptotic Pathway Activation : The compound was shown to increase the expression of caspases and other apoptotic markers in Jurkat cells, suggesting that it may induce apoptosis as part of its mechanism for immunosuppression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
3-(3-Methylisoxazol-4-yl)propan-1-olModerate anti-inflammatorySimilar binding to TNF receptors
3-(3-Methylisoxazol-5-yl)butan-1-olAntimicrobialInhibition of bacterial cell wall synthesis
3-(3-Methylisoxazol-5-yl)propan-2-olCytotoxic to cancer cellsInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Methylisoxazol-5-yl)propan-1-ol, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, a reported procedure involves coupling 3-methylisoxazole-5-carboxylic acid derivatives with propanol precursors under catalytic conditions. Post-synthesis, purity is validated using HPLC (≥95% purity) and characterized via 1H^1H-/13C^{13}C-NMR spectroscopy. Key spectral data include 1H^1H-NMR (acetone-d6): δ 6.04 (s, 1H, isoxazole), 3.84–3.72 (m, 2H, -CH2OH), and 2.21 (s, 3H, -CH3) . HRMS (ES+) m/z: [M+Na]+ calculated 248.1257, observed 248.1265 .

Q. How can the structural conformation of this compound be resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Use software like ORTEP-3 to model crystallographic data, ensuring accurate bond angle and torsion angle measurements. For example, the isoxazole ring’s planarity and hydroxyl group orientation can be confirmed via crystallographic fragment screening .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability assays in buffers (pH 3–9) at 25–60°C for 24–72 hours show degradation at extreme pH (≤3 or ≥9) via HPLC. Store at –20°C under inert gas (N2/Ar) to prevent oxidation. FTIR monitoring (e.g., loss of -OH stretch at ~3400 cm1^{-1}) helps track decomposition .

Advanced Research Questions

Q. How does this compound interact with biological targets like bromodomains?

  • Methodological Answer : Molecular docking (AutoDock Vina) and SPR analysis reveal binding to bromodomain-containing protein 4 (BRD4) with a KdK_d of ~5 µM. Competitive assays using acetyl-lysine mimetics (e.g., JQ1) validate specificity. Mutagenesis studies (e.g., BRD4 D144N mutant) further confirm binding residues .

**What computational strategies predict the compound’s metabolic pathways and toxicity?

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Methylisoxazol-5-yl)propan-1-ol
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3-(3-Methylisoxazol-5-yl)propan-1-ol

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